1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
CAS No.:
Cat. No.: VC14548620
Molecular Formula: C31H32N2O7
Molecular Weight: 544.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H32N2O7 |
|---|---|
| Molecular Weight | 544.6 g/mol |
| IUPAC Name | 1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36) |
| Standard InChI Key | UBTJZUKVKGZHAD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Introduction
1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound incorporates a variety of functional groups, including a pyrimidine ring, a tetrahydrofuran (oxolan) ring, and bis(4-methoxyphenyl)phenylmethoxy groups, which contribute to its unique chemical and biological properties.
Synthesis and Preparation
The synthesis of 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps, including the formation of the pyrimidine ring, the tetrahydrofuran ring, and the attachment of the bis(4-methoxyphenyl)phenylmethoxy group. Common methods include nucleophilic substitution reactions and condensation reactions.
Synthesis Steps
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Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate starting materials, such as urea and a β-keto ester.
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Formation of the Tetrahydrofuran Ring: This often involves the cyclization of a suitable precursor.
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Attachment of the Bis(4-methoxyphenyl)phenylmethoxy Group: This step typically involves a nucleophilic substitution reaction.
Biological Activity and Applications
While specific biological activities of 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione may not be widely documented, compounds with similar structures often exhibit interesting pharmacological properties. These can include antiviral, antibacterial, or anticancer activities due to their ability to interact with biological targets such as enzymes or DNA.
Potential Biological Activities
| Activity | Description |
|---|---|
| Antiviral | Potential to inhibit viral replication by targeting viral enzymes |
| Antibacterial | May exhibit bacteriostatic or bactericidal effects against certain bacteria |
| Anticancer | Could interfere with cellular processes critical for cancer cell proliferation |
Research Findings and Future Directions
Research on compounds like 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is ongoing, with a focus on understanding their chemical properties, synthesis methods, and biological activities. Future studies may explore the optimization of synthesis routes, the evaluation of pharmacokinetic properties, and the assessment of efficacy in preclinical models.
Future Research Directions
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Optimization of Synthesis: Improving the efficiency and yield of the synthesis process.
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Pharmacokinetic Studies: Investigating absorption, distribution, metabolism, and excretion (ADME) properties.
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Preclinical Efficacy Evaluation: Testing the compound in relevant disease models to assess its therapeutic potential.
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